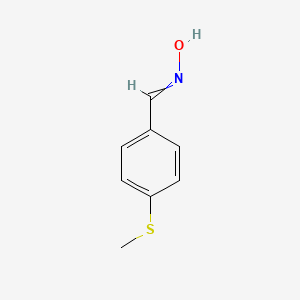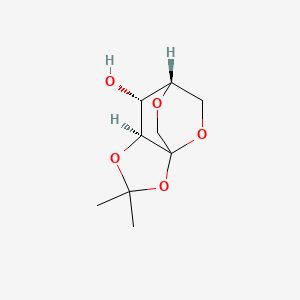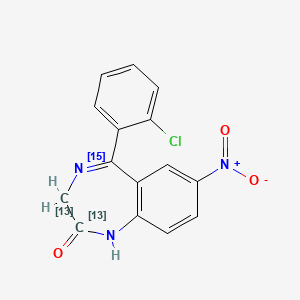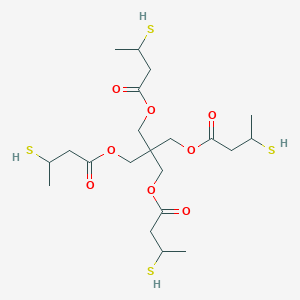
Pentaerythritol tetrakis(3-mercaptobutyrate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentaerythritol tetrakis(3-mercaptobutyrate) is an organic compound derived from pentaerythritol fully esterified with four equivalents of 3-mercaptobutyric acid. It is a colorless liquid at room temperature and is known for its thiol functionality, making it a valuable monomer in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pentaerythritol tetrakis(3-mercaptobutyrate) typically involves the esterification of pentaerythritol with 3-mercaptobutyric acid. The reaction is catalyzed by an acid catalyst such as methanesulfonic acid. The process involves mixing pentaerythritol, 3-mercaptobutyric acid, and the catalyst, followed by heating under reflux conditions. The reaction is monitored until the desired esterification is achieved, and the product is purified through vacuum filtration and washing steps .
Industrial Production Methods
Industrial production of pentaerythritol tetrakis(3-mercaptobutyrate) follows similar synthetic routes but on a larger scale. The process involves continuous monitoring and control of reaction parameters to ensure high yield and purity. The use of advanced purification techniques such as distillation and crystallization is common in industrial settings to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Pentaerythritol tetrakis(3-mercaptobutyrate) undergoes various chemical reactions, primarily due to its thiol groups. These reactions include:
Thiol-ene reactions: Reaction with alkenes to form polymeric networks.
Oxidation: Formation of disulfides through oxidation of thiol groups.
Substitution: Reaction with halides to form thioethers.
Common Reagents and Conditions
Thiol-ene reactions: Typically carried out in the presence of a photoinitiator under UV light.
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: Halides such as alkyl halides are used in the presence of a base.
Major Products
Thiol-ene reactions: Polymeric networks with enhanced mechanical properties.
Oxidation: Disulfides.
Substitution: Thioethers.
Aplicaciones Científicas De Investigación
Pentaerythritol tetrakis(3-mercaptobutyrate) has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymeric materials through thiol-ene click chemistry.
Biology: Functionalization of biomolecules for targeted delivery and imaging.
Medicine: Development of drug delivery systems and biocompatible materials.
Industry: Production of adhesives, coatings, and sealants with enhanced properties.
Mecanismo De Acción
The mechanism of action of pentaerythritol tetrakis(3-mercaptobutyrate) is primarily based on its thiol groups. These groups can undergo various chemical reactions, leading to the formation of stable products. The thiol-ene reaction, for example, involves the addition of thiol groups to alkenes, forming strong covalent bonds and resulting in polymeric networks with desirable properties .
Comparación Con Compuestos Similares
Similar Compounds
Pentaerythritol tetrakis(3-mercaptopropionate): Similar structure but with 3-mercaptopropionic acid instead of 3-mercaptobutyric acid.
Trimethylolpropane tris(3-mercaptopropionate): Contains three thiol groups instead of four.
Pentaerythritol tetraacrylate: Contains acrylate groups instead of thiol groups.
Uniqueness
Pentaerythritol tetrakis(3-mercaptobutyrate) is unique due to its four thiol groups, which provide multiple reactive sites for chemical modifications. This makes it highly versatile in various applications, particularly in the synthesis of polymeric materials with enhanced properties.
Propiedades
Número CAS |
31775-89-0 |
|---|---|
Fórmula molecular |
C21H36O8S4 |
Peso molecular |
544.8 g/mol |
Nombre IUPAC |
[3-(3-sulfanylbutanoyloxy)-2,2-bis(3-sulfanylbutanoyloxymethyl)propyl] 3-sulfanylbutanoate |
InChI |
InChI=1S/C21H36O8S4/c1-13(30)5-17(22)26-9-21(10-27-18(23)6-14(2)31,11-28-19(24)7-15(3)32)12-29-20(25)8-16(4)33/h13-16,30-33H,5-12H2,1-4H3 |
Clave InChI |
VTLHIRNKQSFSJS-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(=O)OCC(COC(=O)CC(C)S)(COC(=O)CC(C)S)COC(=O)CC(C)S)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


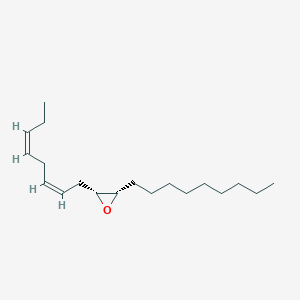
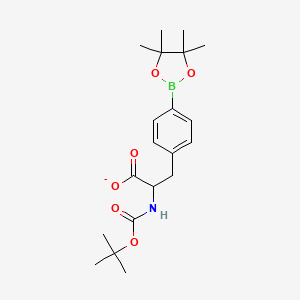
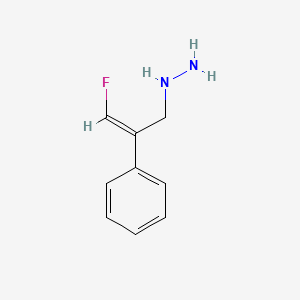
![disodium;[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13406510.png)
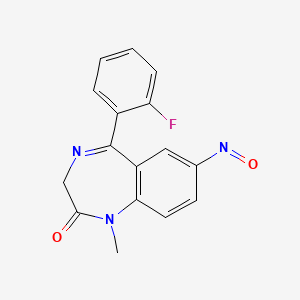
![[(1S)-3-[(Z)-2-[(1R,3aR,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-yl] octanoate](/img/structure/B13406523.png)
![(3aS,4S,6R)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B13406526.png)

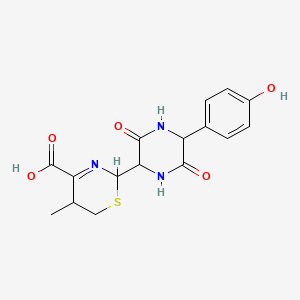

![(5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13406544.png)
